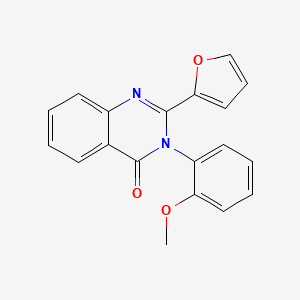

2-(2-furyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-furyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone belongs to the quinazolinone family of compounds, which are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The interest in this compound stems from its potential therapeutic applications and the unique chemical structure that allows for diverse chemical reactions and modifications (Osarumwense Peter Osarodion, 2023).

Synthesis Analysis

The synthesis of 2-(2-furyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone and its derivatives typically involves cyclization reactions of appropriate precursors. These syntheses have been explored for their potential in producing compounds with significant biological activities. One approach involves the condensation of N-acyl anthranilic acids with primary aromatic amines, a method that has been utilized to create various quinazolinone derivatives with antibacterial, antifungal, and fishtoxic properties (S. K. V. Seshavataram & N. S. Subba Rao, 1977).

Molecular Structure Analysis

The molecular structure of 2-(2-furyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone has been studied using various spectroscopic techniques, including FTIR, NMR, and UV spectroscopy. Density Functional Theory (DFT) calculations have been employed to understand its vibrational properties and charge distribution, offering insights into its molecular docking and potential as a drug molecule (M. Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinone derivatives, including 2-(2-furyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone, participate in various chemical reactions that modify their structure and enhance their biological activity. These reactions include substitutions and cyclizations that have been employed to generate a wide array of derivatives with enhanced pharmacological profiles (X. Ye et al., 2016).

Physical Properties Analysis

The physical properties of 2-(2-furyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. The crystal structure analysis, for example, reveals the molecular packing and interactions within the crystal lattice, which are important for understanding the compound's stability and reactivity (L. Yong, 2005).

Chemical Properties Analysis

The chemical properties of 2-(2-furyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone, such as its reactivity with various chemical reagents, its potential for forming derivatives, and its biological activities, are influenced by its molecular structure. Studies have shown that modifications at specific positions on the quinazolinone ring can lead to significant changes in biological activity, including antibacterial, antiviral, and anticancer effects (Janez Mravljak et al., 2021).

Applications De Recherche Scientifique

Biological Activities and Therapeutic Potentials

Antioxidant Properties

Quinazolinones, including compounds similar to 2-(2-furyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone, have been studied for their antioxidant properties. The presence of substituents like hydroxyl groups in addition to the methoxy substituent enhances their antioxidant activity. Such compounds are promising due to their potential in mitigating oxidative stress-related diseases (Mravljak et al., 2021).

Analgesic Activity

The analgesic properties of quinazolinone derivatives have been explored, with certain compounds showing significant activity in models of pain. For example, derivatives synthesized from methyl anthranilate and N-(3-methoxyphenyl)-methyl dithiocarbamic acid displayed notable analgesic effects, presenting an area of interest for the development of new pain management therapies (Osarumwense Peter Osarodion, 2023).

Antimicrobial and Antibacterial Activities

N-substituted piperazinyl quinolones, including those with the 2-(2-furyl) structure, have been evaluated for their in-vitro antibacterial activity. Compounds with certain substituents displayed activity comparable to reference drugs against staphylococci, although their activity against Gram-negative bacteria was variable, highlighting their potential in addressing bacterial infections (Foroumadi et al., 1999).

Anti-inflammatory and Ulcerogenic Potential

The anti-inflammatory and ulcerogenic properties of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were investigated, revealing compounds with potent anti-inflammatory activity and mild ulcerogenic potential compared to standard treatments. This suggests their applicability in designing safer anti-inflammatory medications (Alagarsamy et al., 2011).

Corrosion Inhibition

Quinazolinone derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media, demonstrating the chemical versatility and applicability of these compounds beyond biomedical contexts. Their performance as corrosion inhibitors indicates a potential for industrial applications in protecting metals against corrosion (Errahmany et al., 2020).

Propriétés

IUPAC Name |

2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c1-23-16-10-5-4-9-15(16)21-18(17-11-6-12-24-17)20-14-8-3-2-7-13(14)19(21)22/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRZZSWQUBLTOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352313 |

Source

|

| Record name | 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(3H)-Quinazolinone, 2-(2-furanyl)-3-(2-methoxyphenyl)- | |

CAS RN |

62820-54-6 |

Source

|

| Record name | 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525896.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5525898.png)

![3a,8b-dihydroxy-2-(2-thienyl)-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5525904.png)

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525911.png)

![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)

![2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)

![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)

![{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5525948.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)

![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)